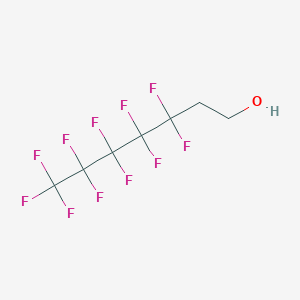

1H,1H,2H,2H-Perfluoroheptan-1-ol

Description

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c8-3(9,1-2-19)4(10,11)5(12,13)6(14,15)7(16,17)18/h19H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOAVCPGPRUNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CH2CH2OH, C7H5F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471144 | |

| Record name | 5:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185689-57-0 | |

| Record name | 5:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1h,1h,2h,2h Perfluoroheptan 1 Ol

Established Synthetic Routes for Fluorotelomer Alcohols

The industrial production of fluorotelomer alcohols is dominated by a few key established methods. These routes are designed to efficiently build the characteristic fluorinated tail and introduce the terminal alcohol functional group.

Fluorination Reactions involving Alkyl Alcohol Derivatives

While direct fluorination of hydrocarbon alcohols is a fundamental strategy in organofluorine chemistry, it is not the primary industrial route for producing long-chain FTOHs like 1H,1H,2H,2H-Perfluoroheptan-1-ol. Conceptually, such a transformation would involve the selective replacement of hydrogen atoms with fluorine atoms on a heptanol (B41253) derivative, a process that is challenging to control and often results in a mixture of products.

However, methods for the deoxyfluorination of alcohols to alkyl fluorides are well-established in laboratory settings. Reagents such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, and the more recent AlkylFluor can convert alcohols to the corresponding fluorides. restek.comresearchgate.net Fluoroalkylamines are also used as deoxyfluorinating reagents that are noted for being selective and easy to handle. ornl.gov These reactions typically proceed via an intermediate that facilitates the nucleophilic displacement by a fluoride (B91410) ion. While powerful for creating specific C-F bonds, applying this strategy to create a perfluorinated chain from a hydrocarbon precursor is not a common or economically viable approach for FTOH synthesis.

Synthesis from Perfluoroalkyl Iodides and Related Halogenated Intermediates

The most significant and widely practiced industrial method for synthesizing fluorotelomer alcohols is telomerization. researchgate.nettaylorandfrancis.comwikipedia.org This multi-step process begins with the reaction of a short-chain perfluoroalkyl iodide (PFAI), which serves as the "telogen," with tetrafluoroethylene (B6358150) (TFE), the "taxogen." researchgate.net For the synthesis of 1H,1H,2H,2H-Perfluoroheptan-1-ol, a five-carbon perfluoroalkyl iodide (C5F11I) would be a logical starting telogen, or more commonly, a shorter PFAI like perfluoroethyl iodide (C2F5I) is used to build the chain.

The general process can be summarized in the following key steps:

Telomerization: A perfluoroalkyl iodide, such as perfluoroethyl iodide, is reacted with multiple units of tetrafluoroethylene (TFE) in a free-radical process. This oligomerization extends the perfluorinated chain, yielding a mixture of longer-chain perfluoroalkyl iodides, often referred to as "Telomer A." taylorandfrancis.com

Ethylenation: The resulting perfluoroalkyl iodide mixture (e.g., C(CF2)nI) is then reacted with ethylene (B1197577) (CH2=CH2). This inserts a -CH2CH2- group between the perfluoroalkyl chain and the iodine atom, forming a perfluoroalkylethyl iodide, known as "Telomer B." taylorandfrancis.comwikipedia.org

Hydrolysis: The terminal iodine atom of the perfluoroalkylethyl iodide is replaced with a hydroxyl group (-OH) to yield the final fluorotelomer alcohol. wikipedia.org This conversion can be achieved through various methods, including reaction with oleum (B3057394) followed by hydrolysis or reacting the iodide with a Zn/Cu couple to form an organometallic intermediate which is then oxidized and hydrolyzed. nih.gov

This telomerization process is highly effective for producing linear, even-carbon-numbered FTOHs and is the backbone of commercial FTOH production. taylorandfrancis.com

Novel and Emerging Synthetic Approaches for 1H,1H,2H,2H-Perfluoroheptan-1-ol and Analogues

Research into fluorination chemistry continues to yield novel methods that may represent future synthetic routes for FTOHs and their analogues. These emerging techniques often focus on improving efficiency, selectivity, and sustainability.

One promising area is biocatalysis . Researchers have investigated the use of enzymes, such as lipases, for the synthesis of fluorinated polyesters from fluorinated diols. nih.gov For example, the immobilized lipase (B570770) Novozym 435 from Candida antarctica has been shown to be effective in this polymerization. nih.gov The fungus Cunninghamella elegans is also noted for its ability to biotransform 6:2 FTOH, demonstrating the potential of microbial systems in fluorochemical synthesis and modification. nih.gov Such biocatalytic methods, which operate under mild conditions, could offer a greener alternative to traditional chemical synthesis. ornl.gov

Another area of active research is photocatalytic C-H fluorination . This strategy aims to directly convert specific C-H bonds to C-F bonds. For instance, decatungstate photocatalysis has been used for the late-stage C-H fluorination of molecules, offering a direct route to introduce fluorine. acs.org While not yet applied to the bulk synthesis of FTOHs, these advanced methods represent a frontier in organofluorine chemistry that could lead to more direct and selective synthetic pathways in the future.

Purification Strategies for Fluorinated Alcohol Products

The purification of fluorotelomer alcohols is crucial to ensure they are suitable for subsequent polymerization reactions. The crude product from telomerization often contains impurities such as unreacted starting materials, perfluoroalkanoic acids (PFAAs), and their esters. google.com

A patented method for purifying FTOHs involves a thermal treatment process. The crude FTOH mixture is heated to temperatures above 175°C in the presence of water and a base. This treatment helps to decompose impurities. Following the heat treatment, the mixture is washed with water (or a dilute acid/base solution) to remove the additives. The purified alcohol is then dried, for example, under a vacuum at elevated temperatures (60°C to 100°C), to yield a product with very low levels of residual impurities. google.com

For laboratory-scale purification and analysis, standard chemical techniques are employed. Fractional distillation is a common method used to separate liquids with different boiling points, and it can be applied to separate the desired FTOH from more volatile or less volatile impurities. chemguide.co.uk Analytical purity is often assessed using gas chromatography-mass spectrometry (GC-MS), a sensitive technique for identifying and quantifying volatile compounds like FTOHs. restek.comresearchgate.netnih.gov Low-pressure GC-MS (LPGC-MS) has been developed as a rapid method for analyzing FTOHs. restek.com

Precursor Role of 1H,1H,2H,2H-Perfluoroheptan-1-ol in Complex Chemical Synthesis

Fluorotelomer alcohols are primarily valuable as building blocks for the synthesis of more complex molecules, particularly fluorinated polymers. These polymers are used to impart properties like water, oil, and stain repellency to various surfaces. rsc.orgrsc.org

Derivatization to Fluorinated Acrylates and Methacrylates

A primary application of 1H,1H,2H,2H-Perfluoroheptan-1-ol and other FTOHs is their conversion into fluorinated acrylate (B77674) and methacrylate (B99206) monomers. taylorandfrancis.comwikipedia.org These monomers are the key components for producing side-chain fluorinated polymers.

The derivatization is achieved through esterification . The hydroxyl group of the FTOH is reacted with acrylic acid (H2C=CHCOOH) or methacrylic acid (H2C=C(CH3)COOH), or their more reactive derivatives like acryloyl chloride, to form the corresponding ester. researchgate.netresearchgate.net The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid. researchgate.net

The resulting fluorotelomer acrylate (FTAC) or methacrylate (FTMAC) monomers can then be polymerized or co-polymerized with other non-fluorinated monomers to create a wide range of materials with tailored properties. researchgate.net For example, 1H,1H,2H,2H-Perfluorooctyl acrylate is a commercially available monomer used in such applications. sigmaaldrich.com These polymers are the basis for many durable water repellent (DWR) finishes applied to textiles, carpets, and other materials. canada.ca

Formation of Fluorinated Aromatic Diamines and Polyimides

The incorporation of fluorinated side chains into polyimide structures is a key strategy for modifying their properties to achieve lower dielectric constants, reduced surface energy, and enhanced solubility without significantly compromising their inherent thermal stability. One effective method to achieve this involves the synthesis of specialized aromatic diamine monomers that carry these fluoroalkoxy side groups. The long perfluoroalkyl segment of these side chains is instrumental in influencing the final properties of the polymer.

A significant synthetic route involves the initial preparation of a fluorinated aromatic diamine precursor, which is then polymerized with various aromatic dianhydrides. Research has demonstrated the synthesis of a novel aromatic diamine bearing a fluoroalkoxy side chain derived from a long-chain fluorinated alcohol. researchgate.net This process begins with the attachment of the fluoroalkyl group to an aromatic precursor, followed by the reduction of nitro groups to form the essential diamine functionalities.

The synthesis of the fluorinated diamine precursor proceeds via a two-step process. The first step is a Mitsunobu reaction between a fluorinated alcohol, such as 1H,1H,2H,2H-perfluorooctanol, and a dinitro-substituted aromatic phenol, specifically 2-(4-nitrophenoxy)-4-nitrophenol. This reaction effectively creates an ether linkage, attaching the perfluoroalkyl chain to the aromatic backbone. The subsequent step involves the chemical reduction of the two nitro groups on the resulting compound to yield the corresponding aromatic diamine. This newly synthesized diamine, now featuring a pendant fluoroalkoxy group, serves as a monomer for the creation of fluorinated polyimides.

These specialized diamines can be polymerized with common aromatic dianhydrides through a direct thermal imidization process to form high-molecular-weight polyimides. The presence of the long fluoroalkoxy side chain, such as the (1H,1H,2H,2H-perfluorooctyl)oxy group, attached to the polymer backbone has a profound impact on the properties of the resulting polyimides. researchgate.net It enhances solubility in common organic solvents and significantly lowers the surface energy of the polymer films, while maintaining high thermal stability with glass transition temperatures typically above 195°C. researchgate.net

The table below summarizes the synthesis and properties of various polyimides prepared from a diamine containing a fluoroalkoxy side chain and different aromatic dianhydrides.

| Dianhydride Monomer | Resulting Polyimide | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | Surface Tension (mN/m) |

| 6FDA | Polyimide 6FDA-FAD | Data not available | >195 | 25.3 |

| PMDA | Polyimide PMDA-FAD | Data not available | >195 | Data not available |

| BTDA | Polyimide BTDA-FAD | Data not available | >195 | Data not available |

Table based on findings from the synthesis of polyimides using a novel fluorinated aromatic diamine (FAD) with a C6F13—C2H4—O— side chain, which demonstrates the synthetic utility of long-chain fluoroalcohols in this context. researchgate.net

Chemical Transformations and Reactivity of 1h,1h,2h,2h Perfluoroheptan 1 Ol

Reactivity of the Hydroxyl Moiety

The primary site of chemical reactivity in 1H,1H,2H,2H-Perfluoroheptan-1-ol is the hydroxyl functional group. The C-O and O-H bonds are polarized due to the high electronegativity of the oxygen atom, making the hydrogen atom acidic and the carbon atom electrophilic.

The oxidation of fluorotelomer alcohols (FTOHs) such as 1H,1H,2H,2H-Perfluoroheptan-1-ol is a significant transformation pathway, particularly in atmospheric and biological systems. These alcohols are recognized as precursors to persistent perfluorinated carboxylic acids (PFCAs).

Atmospheric oxidation is typically initiated by reaction with hydroxyl radicals (OH) or chlorine atoms (Cl). acs.org This process involves the abstraction of a hydrogen atom from the carbon adjacent to the hydroxyl group (-CH₂OH). acs.org Subsequent reactions with oxygen lead to the formation of a homologous series of PFCAs. acs.orgacs.org For instance, the atmospheric degradation of 8:2 FTOH is a likely source of perfluorooctanoic acid (PFOA) found in remote global locations. acs.org

Heterogeneous photooxidation on the surface of atmospheric particles like sand or volcanic ash can also occur, catalyzed by minerals containing titanium and iron. researchgate.netbohrium.com This process transforms FTOHs into surface-sorbed PFCAs, proceeding through fluorotelomer carboxylic acid (FTCA) and unsaturated fluorotelomer carboxylic acid (FTUCA) intermediates. researchgate.netbohrium.com Biodegradation of FTOHs can also yield PFCAs. wikipedia.org

| Reactant | Oxidizing Conditions | Key Intermediates | Major Resulting Products |

|---|---|---|---|

| 1H,1H,2H,2H-Perfluoroheptan-1-ol (5:2 FTOH) | Atmospheric OH/Cl radicals; Heterogeneous photooxidation | 5:2 Fluorotelomer Carboxylic Acid (5:2 FTCA), 5:2 Unsaturated Fluorotelomer Carboxylic Acid (5:2 FTUCA) | Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA) |

The direct reduction of the hydroxyl group in 1H,1H,2H,2H-Perfluoroheptan-1-ol is not a commonly reported reaction. The alcohol functional group in fluorinated alcohols is generally stable under typical reducing conditions. The focus in the synthesis and reactivity of fluorinated alcohols is often on the reduction of carbonyl groups to form the alcohol, rather than the reduction of the alcohol itself. digitellinc.com The strong electron-withdrawing effect of the perfluoroalkyl chain enhances the stability of the C-O bond, making reductive cleavage challenging.

The hydroxyl group of 1H,1H,2H,2H-Perfluoroheptan-1-ol readily undergoes esterification and etherification reactions, which are crucial for synthesizing various fluorinated materials.

Esterification: Fluorotelomer alcohols are used to produce acrylate (B77674) polymers by reacting them with acrylic acid or its derivatives. wikipedia.org The resulting fluorotelomer acrylates are polymerized to create materials used in surface coatings for their water- and oil-repellent properties.

Etherification: Several methods are available for the synthesis of fluorinated ethers from fluorinated alcohols. These include:

Intermolecular Dehydration: The removal of a water molecule from two alcohol molecules, typically under acidic conditions, can form a symmetric ether. fluorine1.ru

Reaction with Diazomethane (B1218177): Fluorinated alcohols can react with diazomethane to form methyl ethers. fluorine1.ru

Reaction with Epoxides: In the presence of acid or base catalysts, fluorinated alcohols add to epoxides, opening the ring to form a β-hydroxy ether. fluorine1.ru

Reaction with Sulfonate Esters: A patented method describes the formation of fluorinated ethers by reacting a fluorinated alcohol with a fluorinated sulfonate ester in a polar aprotic solvent with a base. google.com

| Reaction Type | Co-reactant | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Esterification | Acryloyl chloride | Base | Fluorotelomer Acrylate Ester |

| Etherification | Diazomethane | - | Fluorinated Methyl Ether |

| Etherification | Fluorinated Sulfonate Ester | Base, Polar Aprotic Solvent | Fluorinated Ether |

| Etherification | Epoxide | Acid or Base | β-Hydroxy Fluorinated Ether |

Reactions Involving the Fluorinated Alkyl Chain

The perfluorinated alkyl chain, C₅F₁₁-, is the most stable and least reactive part of the 1H,1H,2H,2H-Perfluoroheptan-1-ol molecule.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the fluorine atoms on the perfluoroalkyl chain highly resistant to substitution. digitellinc.com Direct nucleophilic or radical substitution of a fluorine atom on a saturated perfluoroalkyl chain is exceptionally difficult and requires harsh conditions or specialized catalytic systems. digitellinc.comnih.gov

Recent research has focused on developing methods for C-F bond activation to degrade persistent per- and polyfluoroalkyl substances (PFAS). These advanced methods often involve:

Transition metal complexes that can insert into the C-F bond. mdpi.com

Photocatalytic systems that can induce C-F bond cleavage. colostate.edu

Homogeneous catalysts, such as a carborane anion/silylium pair, that weaken the C-F bond. digitellinc.com

These reactions represent specialized areas of organofluorine chemistry and are not typical transformations for 1H,1H,2H,2H-Perfluoroheptan-1-ol under standard laboratory conditions.

The perfluoroalkyl chain is largely inert to direct reaction with most functional groups. Its primary role is to exert a powerful electronic and steric influence on the rest of the molecule and its interactions.

Electronic Influence: The strong inductive effect of the perfluoroalkyl chain significantly increases the acidity of the adjacent hydroxyl proton compared to non-fluorinated alcohols.

Steric and Physical Influence: The rigid and bulky nature of the fluorinated chain can influence reaction kinetics by sterically hindering access to the reactive hydroxyl center. researchgate.net It also imparts unique physical properties, such as hydrophobicity and lipophobicity, which govern the molecule's behavior as a surfactant and its partitioning in different environmental compartments. clu-in.org The interaction of the perfluorinated chain is a key factor in the binding mechanisms of PFAS compounds to biological receptors. researchgate.net

Direct reactions involving the C-F bonds of the chain are not observed in typical organic transformations. The chemistry of the molecule is dominated by the reactivity of the hydroxyl group, which is modulated by the presence of the fluorinated chain.

Catalytic Applications and Mechanism of Action in Chemical Processes

While specific research detailing the catalytic applications of 1H,1H,2H,2H-Perfluoroheptan-1-ol is limited in publicly available scientific literature, its role can be understood within the broader context of fluorinated alcohols in chemical synthesis. These compounds are recognized for their unique properties that enable them to act as powerful reaction media and promoters, often facilitating reactions without the need for a traditional catalyst. researchgate.net

The catalytic influence of fluorinated alcohols primarily stems from their strong hydrogen-bonding donor ability and low nucleophilicity. researchgate.netnih.gov These characteristics allow them to activate substrates and stabilize transition states, thereby lowering the activation energy of a reaction.

General Catalytic Roles of Fluorinated Alcohols:

Fluorinated alcohols like 1H,1H,2H,2H-Perfluoroheptan-1-ol are involved in a variety of chemical transformations, primarily by providing a specific environment that promotes the reaction. Their utility can be observed in several key areas of organic synthesis.

One of the most significant applications is in olefin epoxidation . Theoretical and experimental studies have shown that in the presence of hydrogen peroxide (H₂O₂), fluorinated alcohols can act as a "template" for the reaction. bas.bgnih.gov They form a complex with H₂O₂ through hydrogen bonding, which in turn facilitates the transfer of an oxygen atom to the olefin. This "template catalysis" effectively reduces the energy barrier for the reaction to proceed under mild conditions. bas.bgnih.gov

Furthermore, fluorinated alcohols have been shown to be effective in promoting C-H functionalization reactions . rsc.org Their ability to stabilize cationic intermediates and their low nucleophilicity make them ideal solvents for reactions that might otherwise be challenging. In some instances, the use of a fluorinated alcohol is a specific requirement for the catalytic system to function efficiently. rsc.org

The table below summarizes the general types of reactions where fluorinated alcohols play a catalytic or promoting role.

| Reaction Type | Role of Fluorinated Alcohol | Underlying Mechanism |

| Olefin Epoxidation | Catalyst/Promoter | Stabilization of the transition state through hydrogen bonding, acting as a template for the reaction. bas.bgnih.gov |

| C-H Activation | Reaction Medium/Promoter | Stabilization of reactive intermediates and enhancement of catalyst activity. rsc.org |

| Nucleophilic Substitution | Reaction Medium | Promotion of Sₙ1 and Sₙ2 type reactions through high ionizing power and hydrogen-bonding ability. bohrium.com |

| Annulation Reactions | Promoter | Activation of reagents and protection of intermediates in cycloaddition and polyene cyclization reactions. bohrium.com |

| Electrophilic Reactions | Promoter | Activation of reactants (e.g., epoxides, nitro groups) through hydrogen-bond interactions in Friedel-Crafts and other electrophilic additions. bohrium.com |

Mechanism of Action:

The primary mechanism through which fluorinated alcohols exert their catalytic effect is through the formation of strong hydrogen bonds. researchgate.net The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making it a potent hydrogen-bond donor. This allows the alcohol to interact with and polarize reactants, making them more susceptible to nucleophilic or electrophilic attack.

In the case of olefin epoxidation with H₂O₂, the fluorinated alcohol forms a hydrogen-bonded network with the peroxide. This interaction polarizes the O-O bond, making one of the oxygen atoms more electrophilic and thus more readily transferred to the nucleophilic double bond of the olefin. bas.bg This cooperative hydrogen bonding also helps to organize the transition state, leading to a more ordered and lower-energy pathway for the reaction. bas.bgnih.gov

Another important aspect of their mechanism is their low nucleophilicity. Unlike their non-fluorinated counterparts, the oxygen atom in a fluorinated alcohol is less likely to act as a nucleophile and participate in side reactions. This "non-innocent" solvent behavior ensures that the desired reaction pathway is favored. acs.org

The table below outlines the key mechanistic features of fluorinated alcohols in promoting chemical reactions.

| Mechanistic Feature | Description | Consequence |

| Strong Hydrogen-Bond Donation | The acidic hydroxyl group forms strong hydrogen bonds with reactants and transition states. researchgate.net | Activation of electrophiles, stabilization of anionic intermediates and transition states. |

| High Polarity and Ionizing Power | Facilitates the dissociation of ionic species and stabilizes charged intermediates. bohrium.com | Promotes reactions proceeding through ionic pathways, such as Sₙ1 substitutions. |

| Low Nucleophilicity | The electron-deficient oxygen atom is a poor nucleophile. researchgate.netnih.gov | Minimizes side reactions where the solvent could act as a reactant. |

| Template Effect | Organizes reactants in a specific orientation through a network of hydrogen bonds. bas.bgnih.gov | Lowers the activation energy by reducing the entropic cost of the transition state. |

While these principles are broadly applicable to fluorinated alcohols, the specific efficiency and applicability of 1H,1H,2H,2H-Perfluoroheptan-1-ol in these catalytic roles would depend on factors such as its chain length, which influences its physical properties like solubility and boiling point.

Analytical Techniques for Characterization and Quantification of 1h,1h,2h,2h Perfluoroheptan 1 Ol

Chromatographic Methods for Separation and Identification

Chromatography is the cornerstone for separating 1H,1H,2H,2H-Perfluoroheptan-1-ol from other compounds in a mixture before its detection and quantification. The choice between gas and liquid chromatography is typically dictated by the volatility of the analyte and the complexity of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds like FTOHs. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Research has shown that for a multi-class determination of neutral per- and polyfluoroalkyl substances (PFAS), including FTOHs, the use of a semi-polar GC column such as a DB-624 (6%-cyanopropylphenyl 94%-dimethyl polysiloxane) allows for adequate separation of the compounds. pfascentral.org For ionization, positive chemical ionization (PCI) is often preferred as it provides better responses and results in the formation of a protonated molecular ion, [M+H]⁺, which is valuable for identification. researchgate.net In addition to the protonated molecule, a characteristic fragment ion resulting from the loss of HF+H₂O is often monitored for confirmation. researchgate.net In selected ion monitoring (SIM) mode, specific mass-to-charge (m/z) ratios are monitored to enhance sensitivity and selectivity for target analytes like FTOHs. nih.gov

A developed method combining stir bar sorptive extraction with liquid desorption (SBSE-LD) and gas chromatography-tandem mass spectrometry (GC-PCI-MS/MS) has shown high sensitivity for FTOHs in water. nih.gov This method achieved detection limits in the range of 0.068 to 0.60 ng L⁻¹ and quantification limits from 0.23 to 2.0 ng L⁻¹. nih.govresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column Type | Semi-polar columns (e.g., DB-624) are effective for separating various neutral PFAS. | pfascentral.org |

| Ionization Mode | Positive Chemical Ionization (PCI) provides sensitive detection. | researchgate.netnih.gov |

| Monitored Ions | Protonated molecular ion [M+H]⁺ and fragment ions (e.g., loss of HF+H₂O) are used for identification and quantification. | researchgate.net |

| Detection Limits | Methods like SBSE-GC-MS/MS can achieve detection limits in the sub-ng/L range for water samples. | nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an alternative and often more sensitive method for analyzing FTOHs, especially in aqueous samples. nih.govresearchgate.net This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

A significant challenge in LC-MS analysis of FTOHs is their poor ionization efficiency using common techniques like electrospray ionization (ESI). To overcome this, mobile phase conditions can be optimized to promote the formation of deprotonated molecules [M-H]⁻ in negative ion ESI mode. nih.govresearchgate.net Another approach involves the formation of acetate (B1210297) adducts, [M+CH₃COO]⁻, which can be used for both quantification and confirmation. shimadzu.com

For enhanced sensitivity, derivatization of the FTOH molecule can be performed. A method using dansyl chloride to derivatize FTOHs before LC-ESI-MS/MS analysis has been shown to lower instrument detection limits by a factor of 7.5 to 241 compared to underivatized FTOHs. pku.edu.cn Atmospheric pressure chemical ionization (APCI) has also been demonstrated as a suitable ionization source for FTOHs, providing high detectability. pfascentral.org

| Methodology | Principle | Advantages | Source |

|---|---|---|---|

| Negative Ion ESI | Optimization of mobile phase to form deprotonated molecules [M-H]⁻. | Direct analysis without derivatization. | nih.govresearchgate.net |

| Acetate Adduct Formation | Formation of [M+CH₃COO]⁻ adducts in the ion source. | Provides ions for both quantification and confirmation. | shimadzu.com |

| Derivatization (e.g., Dansylation) | Chemical modification of the FTOH prior to analysis to improve ionization efficiency. | Significantly lower detection limits (up to 357 times lower than previous GC/MS methods). | pku.edu.cn |

| UHPLC-APCI-MS/MS | Utilizes atmospheric pressure chemical ionization for neutral PFAS. | Achieves high detectability and allows for multi-class determination. | pfascentral.org |

Advanced Spectroscopic and Spectrometric Techniques

Beyond standard chromatographic methods, advanced mass spectrometry techniques provide higher resolution and mass accuracy, which are invaluable for unambiguous identification and structural elucidation.

High-resolution mass spectrometry (HRMS) offers the ability to determine the elemental composition of an analyte from highly accurate mass measurements. nih.gov Orbitrap mass analyzers, a type of HRMS, can achieve resolving powers up to 120,000 FWHM, allowing for the separation of target analytes from isobaric interferences in complex samples. gcms.czthermofisher.com This is particularly useful for identifying unknown fluorinated compounds and their transformation products without the need for specific analytical standards. nih.gov The combination of liquid chromatography with Orbitrap MS has been used for the analysis of diverse PFAS compounds. researchgate.netnih.gov

Triple quadrupole mass spectrometers, whether coupled with GC or LC, operate in multiple reaction monitoring (MRM) mode, providing exceptional sensitivity and selectivity for quantitative analysis. nih.gov This technique isolates a specific precursor ion, fragments it, and then detects a specific product ion, minimizing background noise and enhancing detection limits. GC coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) is a sensitive, robust, and selective method for quantifying FTOHs. alsglobal.eu

Assessing the purity of a 1H,1H,2H,2H-Perfluoroheptan-1-ol standard is crucial for accurate quantification in analytical methods. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. nih.gov qNMR provides a direct and absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration. nih.gov The method is considered a primary ratio method of measurement and can determine the purity of a target analyte without complete knowledge of all impurities. nih.gov

For qNMR, practical steps to ensure accuracy include using 2D NMR experiments to check for signal overlap, applying different magnetic field strengths to increase signal dispersion, and using multiple resonance signals of the same analyte for cross-validation. nih.gov In addition to NMR, high-purity materials can be assessed using chromatography (GC-MS or LC-MS) by calculating the area percentage of the main component relative to any detected impurities.

Sample Preparation and Extraction Protocols for Complex Matrices

The effective extraction of 1H,1H,2H,2H-Perfluoroheptan-1-ol from complex matrices like water, soil, and consumer products is a critical step prior to instrumental analysis. The chosen method aims to isolate and concentrate the analyte while removing interfering substances.

For aqueous samples, several methods have been validated. Liquid-liquid extraction using solvents like methyl tert-butyl ether (MTBE) or acetonitrile (B52724) has shown good recoveries, typically between 70% and 120%. nih.govresearchgate.net Solid-phase extraction (SPE) is another widely used technique for cleaning up and concentrating FTOHs from water samples. pfascentral.org

A more novel and environmentally friendly approach is stir bar sorptive extraction (SBSE). nih.govresearchgate.net In this method, a magnetic stir bar coated with a sorbent material is placed in the water sample, where it extracts the analytes. The analytes are then desorbed, either thermally or with a liquid solvent, for GC-MS analysis. This technique minimizes solvent use and can achieve very low detection limits. researchgate.net

For solid matrices like soil or textiles, solvent extraction is common. An optimized method for soils involves extraction with MTBE, with the resulting extract being suitable for direct analysis by GC-MS without further cleanup. researchgate.net For textiles, extraction with methanol (B129727) followed by LC-MS/MS analysis has been successfully developed. shimadzu.com

| Technique | Matrix | Solvent/Sorbent | Typical Recovery | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Water | Methyl tert-butyl ether (MTBE), Acetonitrile | 70-120% | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Water | Various sorbents (e.g., C18) | Not specified | pfascentral.org |

| Stir Bar Sorptive Extraction (SBSE) | Water (River, Groundwater, Tap) | Polydimethylsiloxane (B3030410) (PDMS) coated stir bar | 81-114% (Trueness) | nih.gov |

| Solvent Extraction | Soil | Methyl tert-butyl ether (MTBE) | Not specified | researchgate.net |

| Solvent Extraction | Textiles | Methanol | Not specified | shimadzu.com |

Method Validation and Quality Control in Analytical Studies

Method validation is a systematic process that confirms an analytical method is suitable for its intended purpose. researchgate.net It is a cornerstone of quality control, ensuring that the data generated is reliable and reproducible. eurachem.org

Two key parameters in method validation are the detection limit and precision. The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results. epa.gov This is distinct from the instrument detection limit, as the MDL accounts for the entire analytical process, including all sample preparation steps. eurachem.org The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. researchgate.net

Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (%RSD). For FTOHs, analytical methods have been developed that achieve low detection limits and good precision. For instance, an SBSE method coupled with thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) for related FTOHs in water demonstrated low method limits of detection and good repeatability. researchgate.net

Table 1: Examples of Method Detection Limits and Precision for Related Fluorotelomer Alcohols (FTOHs)

| Compound | Analytical Method | Matrix | Method Limit of Detection (LOD) | Precision (%RSD) |

| 6:2 FTOH, 8:2 FTOH, 10:2 FTOH | SBSE-TD-GC-MS | Water | 2.16 ng/L to 16.7 ng/L | ≤ 14% |

| Volatile PFAS (including FTOHs) | GC/CI-MS | Air | 0.2 to 2.5 pg/m³ (MQL*) | Not Specified |

*Data from related FTOH compounds used as analogues for 1H,1H,2H,2H-Perfluoroheptan-1-ol. researchgate.netresearchgate.net *MQL = Method Quantification Limit

The use of Certified Reference Materials (CRMs) is fundamental to achieving accuracy and traceability in quantitative analysis. sigmaaldrich.com CRMs are highly characterized materials produced by a recognized body, often in accordance with ISO 17034, where one or more property values are certified with a stated uncertainty. eurachem.orgsigmaaldrich.com

In the analysis of 1H,1H,2H,2H-Perfluoroheptan-1-ol, CRMs serve several critical functions:

Instrument Calibration: CRMs are used to prepare calibration standards to create a calibration curve, against which the concentration of the analyte in unknown samples is determined.

Method Validation: They are used to assess the accuracy and recovery of an analytical method.

Ongoing Quality Control: CRMs are analyzed alongside routine samples to ensure the analytical system remains in control.

While a specific CRM for 1H,1H,2H,2H-Perfluoroheptan-1-ol is not detailed in the provided context, CRMs for homologous FTOHs are commercially available. These are typically supplied as solutions in a solvent like methanol at a certified concentration, such as 10 µg/mL or 50 µg/mL. zeptometrix.com The availability of these materials for closely related compounds underscores their essential role in the quality assurance framework for analyzing this entire class of chemicals. zeptometrix.comsigmaaldrich.com

Environmental Behavior and Fate of 1h,1h,2h,2h Perfluoroheptan 1 Ol in Ecosystems

Atmospheric Transport and Degradation Pathways

The structure of 1H,1H,2H,2H-Perfluoroheptan-1-ol, with its fluorinated carbon chain and a terminal alcohol group, dictates its movement and persistence in the atmosphere.

While direct photolysis is not considered a primary degradation pathway for FTOHs, their transformation can be facilitated by other reactive species present in the environment. Studies on similar FTOHs, such as 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH), indicate that indirect photodegradation in aqueous media can occur through the action of hydroxyl radicals. sigmaaldrich.comchemicalbook.com These highly reactive radicals can initiate the oxidation of FTOHs, leading to the formation of various degradation products. rsc.org The presence of substances like nitrate, which can promote the formation of hydroxyl radicals, can enhance this process, whereas dissolved organic carbon may inhibit photolysis. rsc.org

Fluorotelomer alcohols are recognized for their volatility, a property that allows them to partition from land and water surfaces into the gas phase. rsc.orgrsc.orgwikipedia.org This volatility facilitates their long-range atmospheric transport, contributing to the presence of per- and polyfluoroalkyl substances (PFAS) in remote locations, far from their points of origin. rsc.orgwikipedia.org The atmospheric oxidation of FTOHs is a significant source of anthropogenic perfluorinated carboxylic acids (PFCAs) found in the environment. wikipedia.org Landfills, which receive consumer products containing FTOHs, are considered a notable source of these compounds to the atmosphere through volatilization. rsc.org

Aqueous and Terrestrial Environmental Transformation

Once in aquatic or terrestrial ecosystems, 1H,1H,2H,2H-Perfluoroheptan-1-ol can undergo transformation through biological processes.

The aerobic biotransformation of FTOHs is a key pathway for their degradation in the environment. While direct studies on 1H,1H,2H,2H-Perfluoroheptan-1-ol (5:3 FTOH) are limited, extensive research on the closely related 6:2 FTOH reveals that it biodegrades to form 5:3 fluorotelomer carboxylic acid (5:3 FTCA). rsc.orgnih.govnih.govescholarship.orglandandgroundwater.com This suggests that the initial step in the biologic transformation of 5:3 FTOH is its oxidation to 5:3 FTCA.

Further biodegradation of 5:3 FTCA has been observed to proceed via "one-carbon removal pathways," leading to the formation of shorter-chain polyfluorinated and perfluorinated acids. nih.gov For instance, in activated sludge, 5:3 FTCA has been shown to transform into 4:3 acid (C4F9CH2CH2CO2H) and 3:3 acid (C3F7CH2CH2CO2H), as well as perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA). nih.gov The transformation of 5:3 FTCA is also a precursor to all the transformation products of 3:3 FTCA. unh.edu The rate and extent of these transformations are influenced by the specific microbial communities present and the environmental conditions. nih.govlandandgroundwater.com

Table 1: Key Biotransformation Products of 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) in Activated Sludge

| Metabolite | Chemical Formula | Molar Yield (%) |

|---|---|---|

| 4:3 acid | C4F9CH2CH2CO2H | 14.2 |

| Perfluoropentanoic acid (PFPeA) | C4F9COOH | 5.9 |

| 3:3 acid | C3F7CH2CH2CO2H | 0.9 |

| Perfluorobutanoic acid (PFBA) | C3F7COOH | 0.8 |

Data derived from studies on the aerobic biodegradation of 5:3 FTCA in activated sludge. nih.gov

FTOHs are considered degradable, though their persistence can vary significantly with environmental conditions. rsc.org Aerobic environments, such as the aerobic units of wastewater treatment plants, generally promote faster degradation compared to anaerobic conditions. rsc.orgacs.org In soils, FTOHs can persist for extended periods under reducing (anaerobic) conditions. alsglobal.com

The degradation of fluorotelomer-based polymers in waste repositories like landfills is a significant and long-term source of FTOHs to the environment. acs.org While 1H,1H,2H,2H-Perfluoroheptan-1-ol itself is subject to degradation, its ultimate breakdown products, the perfluoroalkyl carboxylates (PFCAs), are highly persistent in the environment. wikipedia.org

Monitoring and Detection of 1H,1H,2H,2H-Perfluoroheptan-1-ol in Environmental Matrices (e.g., ambient air, soil, water)

The accurate detection and quantification of 1H,1H,2H,2H-Perfluoroheptan-1-ol in various environmental media are crucial for understanding its distribution and fate. Due to its volatility, different analytical techniques are employed compared to the more commonly monitored ionic PFAS.

For volatile compounds like FTOHs, gas chromatography coupled with mass spectrometry (GC-MS) is a suitable analytical method. alsglobal.comusgs.gov For water samples, a common procedure involves solid-phase extraction (SPE) to concentrate the analytes from the water matrix, followed by analysis using GC-MS. usgs.goveurofins.comeurofins.com This approach allows for the determination of microgram-per-liter concentrations in filtered water samples. usgs.gov

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for the analysis of a wide range of PFAS, including FTOHs, in various environmental samples like water, wastewater, and sludge. acs.orgeurofins.comnih.gov Sample preparation for LC-MS/MS often involves SPE for aqueous samples and solvent extraction for solid matrices, with subsequent clean-up steps to remove interfering substances. eurofins.com The use of isotopically labeled internal standards is a common practice to ensure accurate quantification. eurofins.com

Table 2: Common Analytical Techniques for FTOH Detection

| Technique | Common Sample Matrices | Key Steps |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | Sample extraction, concentration, and analysis by GC-MS. alsglobal.comusgs.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Wastewater, Sludge, Soil | Solid-phase or solvent extraction, extract clean-up, and analysis by LC-MS/MS. eurofins.comnih.gov |

Role as Precursor to Perfluoroalkyl Acids (PFAAs) and Related Environmental Contaminants

1H,1H,2H,2H-Perfluoroheptan-1-ol, a member of the fluorotelomer alcohol (FTOH) family of compounds, is recognized as a significant precursor to the formation of persistent perfluoroalkyl acids (PFAAs) and other related environmental contaminants. While not as extensively studied as other FTOHs like its 6:2 and 8:2 counterparts, the available scientific evidence indicates that it undergoes transformation in various environmental and biological systems, leading to the generation of more stable and potentially more harmful substances.

The transformation of FTOHs, including 1H,1H,2H,2H-Perfluoroheptan-1-ol, can occur through both abiotic and biotic pathways. nccoast.orgnih.gov In the atmosphere, volatile FTOHs can undergo long-range transport and subsequent degradation initiated by hydroxyl radicals, ultimately forming PFAAs. researchgate.net In terrestrial and aquatic environments, as well as in wastewater treatment plants, microbial biotransformation is a key process. researchgate.netnih.gov

Research on analogous FTOHs provides insight into the likely degradation pathways for 1H,1H,2H,2H-Perfluoroheptan-1-ol. For instance, the biotransformation of 6:2 FTOH is known to yield a range of fluorinated products. nih.govresearchgate.net Studies have shown that under aerobic conditions, 6:2 FTOH can be metabolized to form perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA), as well as the intermediate 5:3 fluorotelomer carboxylic acid (5:3 FTCA). researchgate.netrsc.orghawaii.gov The 5:3 FTCA is a notable metabolite due to its resistance to further biological transformation and its potential for biopersistence. researchgate.nettoxicology.org

Under anaerobic conditions, such as those found in landfills, the biotransformation of FTOHs is substantially slower. nih.gov In these environments, intermediate products like 5:3 FTCA can become the terminal products. nih.gov In fact, 5:3 FTCA has been identified as a dominant PFAS compound in landfill leachate in the United States. nccoast.orghawaii.gov

The general degradation pathway for an n:2 FTOH is understood to consistently produce Cn and C(n-2) PFCAs, along with an (n-1):3 FTCA. rsc.org Applying this to 1H,1H,2H,2H-Perfluoroheptan-1-ol (which can be considered a 5:3 FTOH, though this nomenclature is less common), its degradation would be expected to contribute to the environmental load of PFAAs.

The following table summarizes the key transformation products observed from the degradation of structurally similar fluorotelomer alcohols, which are indicative of the potential contaminants arising from 1H,1H,2H,2H-Perfluoroheptan-1-ol.

| Precursor Compound | Transformation Pathway | Key Transformation Products | Environmental Compartment |

| 6:2 Fluorotelomer Alcohol | Aerobic Biodegradation | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA), 5:3 Fluorotelomer carboxylic acid (5:3 FTCA) | Soil, Wastewater Treatment Plants |

| 6:2 Fluorotelomer Alcohol | Anaerobic Biodegradation | 5:3 Fluorotelomer carboxylic acid (5:3 FTCA) | Landfills |

| 8:2 Fluorotelomer Alcohol | Aerobic Biodegradation | Perfluorooctanoic acid (PFOA), Perfluoroheptanoic acid (PFHpA), Perfluorononanoic acid (PFNA), 7:3 Fluorotelomer carboxylic acid (7:3 FTCA) | Soil, Wastewater Treatment Plants |

| Fluorotelomer Alcohols (general) | Atmospheric Oxidation | Perfluoroalkyl carboxylic acids (PFCAs) | Atmosphere |

Applications of 1h,1h,2h,2h Perfluoroheptan 1 Ol in Advanced Materials and Specialized Technologies

Development of Fluorinated Polymers and Coatings

1H,1H,2H,2H-Perfluoroheptan-1-ol serves as a critical building block in the synthesis of advanced fluorinated polymers and coatings. Its perfluorinated tail (C5F11) imparts unique properties such as low surface energy, hydrophobicity, and oleophobicity, which are highly desirable for creating specialized surfaces. The terminal hydroxyl group (-OH) provides a reactive site for incorporating this fluorinated moiety into various polymer structures.

Synthesis of Polymer Coatings with Controlled Surface Topography

A key application of 1H,1H,2H,2H-Perfluoroheptan-1-ol is in the creation of surfaces with controlled topography, often leading to superhydrophobic properties. The alcohol itself is typically a precursor, first converted into a more reactive derivative, such as a fluorinated silane (B1218182) (e.g., 1H,1H,2H,2H-perfluoroheptyltriethoxysilane), to facilitate grafting onto a substrate.

This process involves chemically bonding these fluorinated molecules onto a surface that has a pre-existing or simultaneously created micro- or nanoscale roughness. The combination of the low surface energy provided by the perfluoroalkyl groups and the hierarchical surface structure results in materials that are extremely water-repellent. Research on analogous compounds like 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFOTS) demonstrates that this method can create surfaces with water contact angles exceeding 150° and very low sliding angles, meaning water droplets easily roll off researchgate.net. The fluorinated silane, derived from the corresponding alcohol, self-assembles on the roughened surface, creating a stable, low-energy coating scirp.orgresearchgate.net. This technique is used to impart self-cleaning and anti-wetting properties to materials like glass, metals, and textiles researchgate.net.

Table 1: Effect of Fluorinated Silane Surface Modification on Wettability This table presents representative data showing how surface treatment with a fluorinated silane, derived from a perfluoroalkyl alcohol, alters surface properties.

| Property | Uncoated Substrate (e.g., Roughened Glass) | Coated with 1H,1H,2H,2H-perfluoroheptyltriethoxysilane |

|---|---|---|

| Surface Energy | High | Very Low (~10 mN/m) researchgate.net |

| Water Contact Angle (WCA) | < 90° (Hydrophilic) | > 150° (Superhydrophobic) researchgate.net |

| Sliding Angle (SA) | Droplet pins to surface | < 5° (Excellent water repellency) researchgate.net |

| Surface Topography | Micro/Nano Roughness | Conformal fluorinated layer over rough topography |

Preparation of Star-Shaped Polymers

Star-shaped polymers are complex macromolecules consisting of several linear polymer chains ("arms") linked to a central core. They exhibit unique properties compared to their linear counterparts, such as lower solution viscosity and a higher density of functional groups. 1H,1H,2H,2H-Perfluoroheptan-1-ol can be utilized in the synthesis of such polymers, typically through an "arm-first" approach rsc.orgmdpi.com.

In this method, the alcohol acts as an initiator for the ring-opening polymerization (ROP) of a cyclic monomer (like ε-caprolactone or lactide), creating a linear polymer arm with the perfluoroheptyl group at one end. These living polymer arms are then "linked" together using a multifunctional coupling agent, forming the star-shaped polymer nih.govresearchgate.net. This strategy precisely places the fluorinated segment at the periphery of the star polymer, which can influence its self-assembly behavior and surface properties in materials.

Table 2: Comparison of Linear vs. Star-Shaped Polymer Architectures This table outlines the general property differences influenced by polymer architecture.

| Property | Linear Polymer | Star-Shaped Polymer |

|---|---|---|

| Hydrodynamic Volume | Larger | More compact, smaller for equivalent molecular weight |

| Solution Viscosity | Higher | Lower |

| Molecular Architecture | Single linear chain | Multiple arms radiating from a central core |

| Functional Group Density | Typically two end-groups per chain | Multiple peripheral end-groups (one per arm) |

| Synthesis Role of Fluorinated Alcohol | Can act as an initiator for a single chain | Can initiate the synthesis of multiple "arms" for subsequent linking rsc.orgmdpi.com |

Design and Fabrication of Nanomaterials

The distinct properties of the perfluoroheptyl moiety are leveraged in the design of sophisticated nanomaterials for specialized applications, ranging from medical imaging to advanced composites.

Fluorinated Nanocapsules for Encapsulation and Release Applications

Fluorinated nanocapsules are core-shell structures designed for applications such as contrast agents in medical imaging or as delivery vehicles. 1H,1H,2H,2H-Perfluoroheptan-1-ol is a valuable precursor for synthesizing fluorinated monomers that form the capsule's shell researchgate.netrsc.org.

The alcohol can be readily converted into its corresponding acrylate (B77674) or methacrylate (B99206) monomer via esterification. This fluorinated monomer is then copolymerized with other monomers to form an amphiphilic block copolymer. In an aqueous environment, these polymers self-assemble into nanocapsules, sequestering the fluorinated chains into the shell or core acs.org. The resulting nanostructures are highly stable and can be engineered for specific encapsulation and release profiles. The presence of fluorine is particularly useful for ¹⁹F Magnetic Resonance Imaging (MRI), as the fluorine atoms provide a strong and specific signal.

Table 3: Components of a Self-Assembled Fluorinated Nanocapsule System

| Component | Material Example | Function |

|---|---|---|

| Fluorinated Monomer Precursor | 1H,1H,2H,2H-Perfluoroheptan-1-ol | Source of the perfluoroalkyl group |

| Polymerizable Monomer | 1H,1H,2H,2H-Perfluoroheptyl acrylate | Forms the hydrophobic, fluorine-rich block of the polymer shell rsc.org |

| Hydrophilic Co-monomer | Poly(ethylene glycol) methacrylate (PEGMA) | Forms the hydrophilic block, ensuring water dispersibility and biocompatibility |

| Encapsulated Agent | Perfluorocarbon liquid, drug molecule | Core material for imaging contrast or therapeutic delivery |

Enhancement of Nanotube Composites

Carbon nanotubes (CNTs) possess exceptional mechanical and electrical properties, but their tendency to bundle together and their inert surfaces limit their effective integration into polymer composites. Surface modification is crucial to overcome these challenges wiley-vch.de. Derivatives of 1H,1H,2H,2H-Perfluoroheptan-1-ol are used to functionalize CNT surfaces, dramatically altering their properties.

The alcohol is converted into a reactive silane, such as 1H,1H,2H,2H-perfluoroheptyltriethoxysilane. This molecule can then covalently bond to the surface of CNTs that have been pre-treated to introduce hydroxyl or carboxyl groups mdpi.com. This functionalization process coats the nanotubes with a layer of low-surface-energy perfluoroalkyl chains researchgate.net. This treatment enhances the dispersion of CNTs in fluoropolymer matrices and can render the composite material superhydrophobic.

Table 4: Properties of Pristine vs. Fluorine-Functionalized Carbon Nanotubes (CNTs)

| Property | Pristine (Unmodified) CNTs | CNTs Functionalized with Perfluoroalkyl Chains |

|---|---|---|

| Surface Chemistry | Largely inert, graphitic surface | Covalently attached perfluoroalkyl groups |

| Wettability | Hydrophobic but can be dispersed in certain solvents | Superhydrophobic and oleophobic researchgate.net |

| Dispersion in Polymer Matrix | Prone to aggregation and bundling | Improved dispersion, especially in fluorinated polymers |

| Composite Properties | Limited stress transfer due to poor interface | Enhanced interfacial adhesion and load transfer mdpi.com |

Contributions to Surfactant and Wetting Agent Technologies

The amphiphilic structure of 1H,1H,2H,2H-Perfluoroheptan-1-ol, which combines a small polar head group (-CH₂CH₂OH) with a nonpolar, lipophobic, and hydrophobic fluorinated tail (C₅F₁₁), makes it an effective fluorosurfactant fluorochemie.com. Fluorosurfactants are significantly more effective at reducing the surface tension of water compared to traditional hydrocarbon-based surfactants imperial.ac.uk.

When added to a liquid, molecules of 1H,1H,2H,2H-Perfluoroheptan-1-ol migrate to the surface, orienting their fluorinated tails away from the liquid. This molecular arrangement disrupts the cohesive energy at the liquid's surface, leading to a dramatic reduction in surface tension. This property is critical for applications requiring enhanced wetting, spreading, and leveling, such as in high-performance coatings, cleaning agents, and fire-fighting foams. The ability of fluorosurfactants to form stable films at interfaces also contributes to their utility in various industrial formulations researchgate.net.

Table 5: Surface Tension of Water with and without Fluorosurfactant This table provides typical values to illustrate the powerful effect of fluorosurfactants on surface tension.

| Liquid | Surface Tension (at ~20°C) |

|---|---|

| Pure Water | ~72.8 mN/m |

| Water with trace amounts of a fluorosurfactant (like a perfluoroalkyl alcohol) | < 20 mN/m techconnect.org |

Roles in Specialized Solvent Systems and Lubricants

The distinct properties of 1H,1H,2H,2H-Perfluoroheptan-1-ol and related fluorotelomer alcohols position them as valuable components in specialized solvent and lubricant formulations. Their utility is derived from the combination of a polar alcohol group and a nonpolar, rigid perfluoroalkyl chain, which imparts unique solubility characteristics and stability.

Fluorinated alcohols, as a class, are recognized for their ability to act as template catalysts in certain chemical reactions, such as the epoxidation of olefins by hydrogen peroxide, by stabilizing the reaction's transition state. bas.bg They are also used as mobile phase modifiers in liquid chromatography-mass spectrometry (LC-MS) analysis of oligonucleotides. nih.gov While FTOHs like 1H,1H,2H,2H-Perfluoroheptan-1-ol are primarily used as intermediates and raw materials for surfactants and polymers, their inherent properties are notable. accustandard.comalsglobal.com The water solubility of FTOHs is generally low and decreases as the length of the fluorinated chain increases. mst.dk Conversely, they are miscible with certain organic solvents like chloroform (B151607) and methanol (B129727). fishersci.comchemicalbook.com This amphiphilic nature is key to their function in various applications.

In the field of lubrication, direct application data for 1H,1H,2H,2H-Perfluoroheptan-1-ol is scarce, but research on its close analog, 1H,1H,2H,2H-Perfluorooctan-1-ol (6:2 FTOH), provides significant insights. Perfluoropolyethers (PFPE) are high-performance lubricants used in extreme environments, such as in the aerospace and electronics industries, but they can exhibit poor boundary lubrication. researchgate.net Research has shown that modifying additives with perfluorinated molecules can improve their dispersion in PFPE oil, thereby enhancing lubrication performance. researchgate.net In one study, candle soot particles were modified with 1H,1H,2H,2H-perfluorooctanol to create fluorinated nanoparticles. These nanoparticles, when added to a PFPE lubricant, demonstrated good dispersivity, which is crucial for improving the tribological properties of the lubricant. researchgate.net Given the structural similarity, 1H,1H,2H,2H-Perfluoroheptan-1-ol is expected to exhibit comparable behavior, making it a candidate for developing advanced lubricant additives.

Table 1: Physical and Chemical Properties of 1H,1H,2H,2H-Perfluoroheptan-1-ol and Related Compounds

| Property | 1H,1H,2H,2H-Perfluorohexan-1-ol (4:2 FTOH) | 1H,1H,2H,2H-Perfluoroheptan-1-ol (5:2 FTOH) | 1H,1H,2H,2H-Perfluorooctan-1-ol (6:2 FTOH) |

|---|---|---|---|

| Molecular Formula | C₆H₅F₉O | C₇H₃F₁₃O | C₈H₅F₁₃O |

| Molecular Weight | 264.09 g/mol | 350.08 g/mol | 364.11 g/mol |

| Boiling Point | 140-143 °C | 147 °C chemicalbook.com | 88-95 °C / 28 mmHg |

| Density | 1.59 g/mL at 25 °C | 1.75 g/mL chemicalbook.com | 1.651 g/mL at 25 °C |

| Refractive Index | 1.314 at 20 °C | 1.3020-1.3050 chemicalbook.com | 1.313 at 20 °C |

| Solubility | Insoluble in water | Soluble in DMSO (Slightly), Methanol (Slightly) chemicalbook.com | Immiscible with water; Miscible with chloroform and methanol fishersci.com |

Exploration in Microfluidic Systems and Biomanipulation

The unique surface properties imparted by fluorinated compounds are highly valuable in microfluidics and related biotechnologies. Fluorinated surfaces offer chemical inertness, resistance to biological fouling, controlled surface wettability, and low friction coefficients. nih.gov These characteristics are critical for the precise control of minute fluid volumes within micro-scale channels. platypustech.com

In microfluidic devices, particularly those made from polymers like polydimethylsiloxane (B3030410) (PDMS) or poly(methylmethacrylate) (B3431434) (PMMA), surface modification is often necessary to achieve the desired hydrophobicity for stable droplet generation and prevention of unwanted adhesion. mdpi.comlsu.edu While fluorinated silanes are commonly used for this purpose, fluorinated acrylates and alcohols also play a role. nih.govplatypustech.commdpi.com The process typically involves creating a covalent bond between the fluorinated compound and the device's surface, resulting in a highly hydrophobic, low-energy surface that repels aqueous solutions. nih.govlsu.edu This allows for the smooth, continuous flow of droplets or segments in two-phase systems, which is essential for applications in high-throughput screening, chemical synthesis, and diagnostics. platypustech.commdpi.com

The term "biomanipulation" in this context refers to the dexterous handling and analysis of biological entities at the micro-scale. The application of fluorinated compounds is instrumental here, enabling the creation of devices that can precisely control cells, proteins, and other biomolecules. A direct link between a close analog of 1H,1H,2H,2H-Perfluoroheptan-1-ol and this field has been established in peer-reviewed literature. A 2021 paper in Nature Communications titled "Modular soft robotic microdevices for dexterous biomanipulation" is listed in the peer-reviewed papers section for 1H,1H,2H,2H-Perfluoro-1-octanol, indicating the relevance of this class of compounds in developing advanced tools for biomanipulation. Furthermore, microfluidic chips have been used to investigate the biotransformation of fluorotelomer alcohols, demonstrating the integration of these compounds with advanced biological modeling systems. rsc.org The ability to create selectively hydrophobic-hydrophilic patterns on a chip surface using fluorinated chemistry allows for the spatial confinement and manipulation of cells and biomolecules, which is foundational for modern cell-based assays and lab-on-a-chip technologies.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H,1H,2H,2H-Perfluoroheptan-1-ol |

| 1H,1H,2H,2H-Perfluorooctan-1-ol |

| 1H,1H,2H,2H-Perfluorohexan-1-ol |

| Hydrogen peroxide |

| Chloroform |

| Methanol |

| Perfluoropolyethers (PFPE) |

| Polydimethylsiloxane (PDMS) |

Theoretical and Computational Chemistry of 1h,1h,2h,2h Perfluoroheptan 1 Ol

Molecular Structure and Conformation Analysis

The molecular structure of 1H,1H,2H,2H-Perfluoroheptan-1-ol consists of a C5 perfluorinated carbon chain (F(CF₂)₅-) attached to an ethyl alcohol moiety (-CH₂CH₂OH). This amphiphilic nature, with a hydrophobic and lipophobic perfluoroalkyl tail and a hydrophilic alcohol headgroup, dictates its conformational preferences and interfacial behavior.

Computational studies on analogous fluorotelomer alcohols, such as 4:2 FTOH, have identified two primary stable conformers: a stretched conformation and an electrostatically interacting conformation. In the stretched form, the carbon backbone is extended. The electrostatically interacting conformer is characterized by an intramolecular hydrogen bond forming between the hydroxyl proton and a fluorine atom on the γ-carbon of the perfluoroalkyl chain. It is highly probable that 1H,1H,2H,2H-Perfluoroheptan-1-ol exhibits similar conformational isomerism. The relative stability of these conformers is influenced by the surrounding medium, with the stretched conformation being more prevalent in nonpolar environments and the hydrogen-bonded form potentially being more stable in the gas phase.

A comprehensive conformational analysis of related difluorinated alkanes has demonstrated that the interplay of various steric and electronic effects, often of similar magnitude but opposing signs, determines the final conformational landscape. researchgate.netsoton.ac.ukresearchgate.net These studies, which combine Density Functional Theory (DFT) calculations with experimental NMR data, reveal that intuitive predictions about conformation can be misleading and that a thorough computational approach is necessary to understand the subtle balances governing molecular geometry. researchgate.netnih.govnih.gov

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the electronic properties of 1H,1H,2H,2H-Perfluoroheptan-1-ol, which govern its reactivity and interactions. Density Functional Theory (DFT) is a widely used method for these calculations, providing insights into various molecular descriptors.

Key Electronic Properties Investigated through Quantum Chemical Calculations:

| Property | Description | Significance for 1H,1H,2H,2H-Perfluoroheptan-1-ol |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger HOMO-LUMO gap suggests higher chemical stability and lower reactivity. schrodinger.comwuxiapptec.comnih.gov For this molecule, the highly electronegative fluorine atoms are expected to lower the HOMO energy, contributing to its chemical stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The distinct electronegativity of the perfluoroalkyl tail and the polarity of the alcohol headgroup result in a significant molecular dipole moment, influencing its solubility and intermolecular interactions. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the electron-rich and electron-deficient regions. The oxygen atom of the hydroxyl group is an electron-rich site, while the carbon atoms bonded to fluorine are electron-deficient. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy, a higher ionization potential indicates greater difficulty in oxidizing the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy, a more positive electron affinity suggests a greater tendency to accept an electron. |

Prediction of Spectroscopic Parameters (e.g., NMR, Mass Spectral Fragmentation Patterns)

Computational chemistry enables the prediction of spectroscopic parameters, which can aid in the identification and characterization of 1H,1H,2H,2H-Perfluoroheptan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus. thermofisher.combiophysics.org Computational methods, particularly DFT, can predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in the assignment of signals to specific fluorine atoms in the molecule. nih.govchemrxiv.orgrsc.orgnsf.govresearchgate.net For 1H,1H,2H,2H-Perfluoroheptan-1-ol, distinct signals are expected for the terminal CF₃ group and each of the four CF₂ groups, with chemical shifts influenced by their proximity to the electron-withdrawing perfluoroalkyl chain and the ethyl alcohol group. The development of accurate computational protocols for predicting ¹⁹F NMR chemical shifts for PFAS is an active area of research, with methods like the ωB97XD functional combined with the 6-31+G(d,p) basis set showing promise. nsf.govresearchgate.net

Predicted ¹⁹F NMR Chemical Shift Ranges for Fluorotelomer Alcohols:

| Fluorine Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -80 to -85 |

| -CF₂- (internal) | -120 to -130 |

| -CF₂-CH₂- | -113 to -118 |

It is important to note that experimental conditions such as the solvent can influence the observed chemical shifts. mdpi.com

Mass Spectrometry (MS): The prediction of mass spectral fragmentation patterns is crucial for the identification of 1H,1H,2H,2H-Perfluoroheptan-1-ol in environmental and biological samples. Based on studies of other fluorotelomer alcohols, a characteristic fragmentation pattern under chemical ionization (CI) involves the loss of water and hydrogen fluoride (B91410) ([M+H - H₂O - HF]⁺). Under electron ionization (EI), more extensive fragmentation is expected, with common fragments corresponding to the perfluorinated alkyl chain. The mass spectrum of the structurally similar 1H,1H,2H,2H-Perfluorohexan-1-ol shows characteristic fragments that can be extrapolated to the heptan-1-ol analogue. researchgate.netchemicalbook.com

Molecular Dynamics Simulations in Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules at interfaces, which is particularly relevant for the amphiphilic 1H,1H,2H,2H-Perfluoroheptan-1-ol. These simulations provide insights into the orientation, aggregation, and phase behavior of these molecules at interfaces such as air-water or oil-water.

MD simulations of fluorotelomer alcohols at the air-water interface have shown that these molecules tend to form organized and cohesive monolayers. ulisboa.pt The perfluoroalkyl tails are oriented away from the aqueous phase, while the hydrophilic alcohol headgroups are anchored in the water. The rigidity of the fluorocarbon chain contributes to a more ordered structure compared to their hydrocarbon counterparts. ulisboa.pt

Studies on similar FTOHs, such as 6:2 FTOH and 7:1 FTOH, at a water-hexane interface have revealed complex phase behaviors, including transitions between liquid-expanded and 2D crystalline phases. qmul.ac.ukresearchgate.net These simulations, using force fields like OPLS-AA, can predict interfacial pressure isotherms that are in good agreement with experimental data. qmul.ac.ukresearchgate.net The conformational preferences of the FTOH molecules, particularly the orientation of the hydroxyl group, play a significant role in the stability of these ordered phases. qmul.ac.ukresearchgate.net It is expected that 1H,1H,2H,2H-Perfluoroheptan-1-ol would exhibit similar self-assembly and phase transition behaviors at interfaces, driven by the interactions of its distinct molecular moieties with the surrounding environment. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For per- and polyfluoroalkyl substances (PFAS), including fluorotelomer alcohols, QSAR models are being developed to predict properties such as toxicity, bioaccumulation potential, and environmental fate. promisces.eumdpi.com

These models utilize molecular descriptors, which are numerical representations of the chemical structure, to establish a mathematical relationship with a specific endpoint. For 1H,1H,2H,2H-Perfluoroheptan-1-ol, relevant descriptors would include its molecular weight, hydrophobicity (logP), and various electronic and topological indices derived from its computed structure.

Recent research has focused on developing and validating QSAR models for PFAS to support regulatory assessment. rsc.orgmdpi.comnih.gov These models can be used to screen large numbers of PFAS for potential risks and to prioritize them for further testing. While specific SAR studies focusing solely on 1H,1H,2H,2H-Perfluoroheptan-1-ol are scarce, it would be included in broader QSAR models for the FTOH class. The predictive power of these models is continually being improved by incorporating more diverse datasets and advanced machine learning algorithms. mdpi.com

Future Research Directions and Perspectives on 1h,1h,2h,2h Perfluoroheptan 1 Ol

Exploration of Sustainable Synthesis Pathways (Green Chemistry Approaches)

The conventional synthesis of fluorotelomer alcohols, including 1H,1H,2H,2H-Perfluoroheptan-1-ol, relies on the fluorotelomerization process. taylorandfrancis.com This process involves the oligomerization of tetrafluoroethylene (B6358150) (TFE) with a perfluoroalkyl iodide, followed by the insertion of ethylene (B1197577) and subsequent reactions to yield the desired alcohol. taylorandfrancis.com While effective, this method raises environmental concerns, prompting a shift towards more sustainable synthetic routes.

Future research is increasingly focused on the principles of green chemistry to minimize the environmental impact of FTOH production. researchgate.net A significant area of exploration is the use of benign solvents to replace traditional, more hazardous ones. researchgate.net The potential of using water, supercritical CO2, and ionic liquids in the synthesis of fluorinated compounds is a key area of investigation. researchgate.net These alternative solvents can lead to cleaner production processes with reduced waste and energy consumption.

Furthermore, there is a growing interest in developing novel catalytic systems that can improve the efficiency and selectivity of the fluorotelomerization process. This includes the design of catalysts that can operate under milder reaction conditions and be easily recycled, further contributing to the sustainability of FTOH synthesis. The overarching goal is to develop a cradle-to-gate manufacturing process for 1H,1H,2H,2H-Perfluoroheptan-1-ol that is not only economically viable but also environmentally responsible.

Advanced Analytical Method Development for Trace Detection and Speciation

The detection and quantification of 1H,1H,2H,2H-Perfluoroheptan-1-ol and other FTOHs in various environmental matrices present a significant analytical challenge due to their volatility and the presence of complex sample matrices. alsenvironmental.co.ukgcms.czwessling-group.com Recent advancements in analytical instrumentation have led to the development of highly sensitive and selective methods for trace-level detection.

Gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) with positive chemical ionization (PCI) has emerged as a robust technique for the quantification of FTOHs in water samples. alsenvironmental.co.ukgcms.czwessling-group.com This method offers low detection limits, ensuring accurate measurement even at trace concentrations. wessling-group.com Another promising technique is chemical ionization mass spectrometry with iodide reagent ion chemistry, which allows for the direct, high-time-resolution measurement of gas-phase FTOHs at parts-per-trillion by volume levels. acs.org

Future research in this area will likely focus on the development of in-situ and real-time monitoring techniques that can provide continuous data on the presence and concentration of 1H,1H,2H,2H-Perfluoroheptan-1-ol in the environment. The development of portable and cost-effective sensors for on-site analysis is a key objective. Additionally, there is a need for advanced methods that can distinguish between different FTOH isomers and their degradation products, a process known as speciation, which is crucial for understanding their environmental fate and transport.

Table 1: Advanced Analytical Techniques for FTOH Detection

| Analytical Technique | Abbreviation | Key Advantages | Sample Matrix |

| Gas Chromatography-Triple Quadrupole Tandem Mass Spectrometry with Positive Chemical Ionization | GC-MS/MS-PCI | High sensitivity, selectivity, and robustness | Water alsenvironmental.co.ukgcms.czwessling-group.com |

| Chemical Ionization Mass Spectrometry with Iodide Reagent Ion Chemistry | CIMS | Direct, high-time resolution, parts-per-trillion detection | Gas-phase acs.org |

| Solid Phase Microextraction followed by Gas Chromatography/Mass Spectrometry | SPME-GC/MS | No pre-concentration equipment needed, small sample volume | Gas nih.gov |

Investigation of Novel Applications in Emerging Technologies and Industries